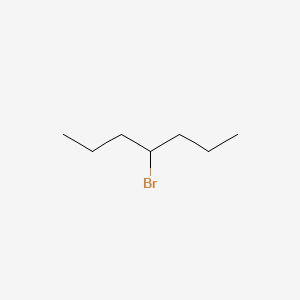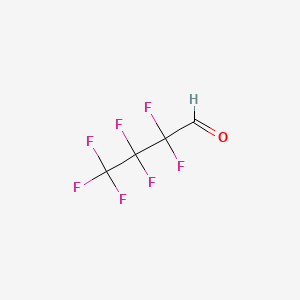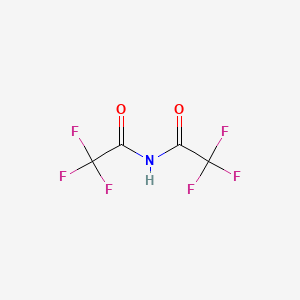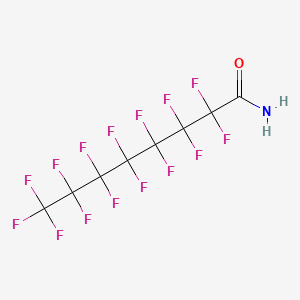
4-Bromheptan
Übersicht
Beschreibung
4-Bromoheptane is an organic compound with the molecular formula C7H15Br . It is a member of the alkyl halides family, specifically a bromoalkane. The compound consists of a heptane chain with a bromine atom attached to the fourth carbon atom. It is a clear, colorless liquid that is immiscible with water but miscible with organic solvents such as carbon tetrachloride, chloroform, and benzene .
Wissenschaftliche Forschungsanwendungen
4-Bromoheptane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Material Science: 4-Bromoheptane is used in the preparation of specialty polymers and materials with specific properties.
Wirkmechanismus
Target of Action
Its primary interactions are likely to be non-specific and based on its physical and chemical properties .
Mode of Action
As an alkyl halide, 4-Bromoheptane can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the electrophilic carbon bonded to the bromine atom, leading to the substitution of the bromine .
Biochemical Pathways
These intermediates could interact with various biomolecules, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of 4-Bromoheptane have not been extensively studied. As a small, lipophilic molecule, it is likely to be well-absorbed following oral or dermal exposure. It may undergo hepatic metabolism, potentially via reactions involving cytochrome P450 enzymes, leading to the formation of reactive intermediates .
Result of Action
The reactive intermediates formed during its metabolism could potentially react with cellular macromolecules, leading to cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 4-Bromoheptane. For example, the rate of its reactions with nucleophiles could be influenced by temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromoheptane can be synthesized through the bromination of heptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane, forming a heptyl radical. This radical then reacts with another bromine molecule to form 4-bromoheptane .
Industrial Production Methods
In industrial settings, 4-bromoheptane is produced through similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromoheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-).
Elimination Reactions: 4-Bromoheptane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, and amines.
Elimination: The major product is typically an alkene, such as hept-3-ene.
Vergleich Mit ähnlichen Verbindungen
4-Bromoheptane can be compared with other bromoalkanes such as:
1-Bromoheptane: The bromine atom is attached to the first carbon atom. It undergoes similar reactions but with different regioselectivity.
2-Bromoheptane: The bromine atom is attached to the second carbon atom. It also undergoes nucleophilic substitution and elimination reactions but forms different products due to the position of the bromine atom.
3-Bromoheptane: The bromine atom is attached to the third carbon atom.
4-Bromoheptane is unique due to the position of the bromine atom on the fourth carbon, which influences its reactivity and the types of products formed in chemical reactions.
Eigenschaften
IUPAC Name |
4-bromoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUTXEKPXPZAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061374 | |
| Record name | Heptane, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-93-6 | |
| Record name | 4-Bromoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of detecting 4-bromoheptane in shale gas wastewater?
A1: The identification of 4-bromoheptane, along with other halogenated hydrocarbons, in shale gas wastewater is significant because it suggests the formation of unintended byproducts during unconventional natural gas development (UNGD) processes []. These halogenated compounds were not disclosed as additives used in the hydraulic fracturing process. This finding highlights the potential for complex chemical reactions occurring in the subsurface and the generation of potentially harmful substances not initially anticipated.
Q2: What are the potential implications of finding undisclosed compounds like 4-bromoheptane in shale gas wastewater?
A2: The presence of undisclosed compounds like 4-bromoheptane raises concerns regarding the environmental and health risks associated with UNGD wastewater []. Since the complete chemical composition and potential toxicity of these byproducts are often unknown, it poses challenges for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















